2,4-Dichlorophenoxyacetic acid
Overview
Description
2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula C8H6Cl2O3. It is widely used as a systemic herbicide to control broadleaf weeds. This compound was first reported in 1944 and has since become one of the most extensively used herbicides globally . It is known for its ability to cause uncontrolled growth in susceptible plants, leading to their death .
Scientific Research Applications
2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin, a type of plant hormone. It primarily targets broadleaf weeds, causing uncontrolled growth and eventually death . The compound mimics natural auxin at the molecular level , affecting dicots without significantly impacting monocots .
Mode of Action
2,4-D is absorbed through the leaves and is translocated to the meristems of the plant . It induces uncontrolled growth by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . This uncontrolled growth eventually leads to the death of susceptible plants .
Biochemical Pathways
The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway . The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source . Each of these groups has its own version of the tfdA gene .
Pharmacokinetics
Pharmacokinetics studies in rats have shown that the urinary elimination of 2,4-D becomes saturated in male rats given oral doses in excess of 50 mg/kg . This indicates that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can impact its bioavailability.
Result of Action
The primary result of 2,4-D action is the death of susceptible plants due to uncontrolled growth . This uncontrolled growth is caused by the compound’s interaction with its targets, leading to changes in cell wall plasticity, protein production, and ethylene production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-D. For example, it has been detected in groundwater and surface water, as well as in drinking water . The compound is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It may persist in aquatic systems under certain conditions . Furthermore, individuals may be exposed to 2,4-D while walking or playing on very recently treated lawns, gardens, golf courses, parks, or other grassy areas .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,4-Dichlorophenoxyacetic acid is a synthetic auxin, a class of plant growth regulators . It is absorbed through the leaves and is translocated to the meristems of the plant . Uncontrolled, unsustainable growth ensues, causing stem curl-over, leaf withering, and eventual plant death . It interacts with the auxin receptor system, resulting in changes in the actin cytoskeleton, increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to alter DNA integrity in zebrafish larvae . It also affects retina structure in zebrafish larvae . In addition, it has been reported to induce DNA damage, generation of reactive oxygen species, lipid peroxidation, changes in antioxidant levels, loss of metabolic activity of cells and inhibition of proteins and DNA synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the auxin receptor system which results in changes in the actin cytoskeleton, increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) . This leads to uncontrolled growth and eventually death in susceptible plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that the frequency of participants with high 2,4-D levels increased significantly over time . Another study found that 2,4-D is excreted unmetabolized in urine with a half-life of 10 to .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, animals given large oral doses of 2,4-D showed harmful effects on the blood, liver, kidney, and thyroid gland . These doses were generally much higher than levels usually found in the environment .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been found to be metabolized very rapidly in cotyledons, with only 7% of 2,4-D levels associated with free 2,4-D after 20 hours of exposure . In contrast, hypocotyls metabolized 2,4-D more slowly, with 50% of the 2,4-D levels still associated with free 2,4-D after 20 hours .
Transport and Distribution
This compound is absorbed through the leaves and is translocated to the meristems of the plant . It is likely to migrate through the soil and into groundwater since it has high mobility in soils under varying conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenoxyacetic acid can be synthesized through the chlorination of phenoxyacetic acid. The process involves mixing phenoxyacetic acid with hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst . The reaction conditions typically include a molar ratio of phenoxyacetic acid to hydrochloric acid to the oxidizing agent of 1:2-200:2-200 . The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound often involves the use of phenoxyacetic acid and chloroacetic acid. The process includes heating the mixture, followed by the addition of hydrochloric acid to adjust the pH . This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated phenols and other by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Chlorinated phenols and quinones.
Reduction Products: Less chlorinated phenoxyacetic acids.
Substitution Products: Phenoxyacetic acid derivatives with different substituents.
Comparison with Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: Another chlorinated phenoxyacetic acid used as a herbicide.
2-Methyl-4-chlorophenoxyacetic acid: A similar compound with a methyl group instead of a chlorine atom.
2-(2-Methyl-4-chlorophenoxy)propionic acid: A related compound with a propionic acid side chain.
Uniqueness of 2,4-Dichlorophenoxyacetic Acid: this compound is unique due to its high efficacy in controlling broadleaf weeds while leaving grasses relatively unaffected . Its widespread use and long history of application make it a cornerstone in agricultural weed management .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKIKFHRZPJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3, Array | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
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Record name | 2,4-D | |
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Record name | 2,4-dichlorophenoxyacetic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,4-dichlorophenoxyacetic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14214-89-2 (potassium salt), 2307-55-3 (ammonium salt), 2702-72-9 (hydrochloride salt), 3766-27-6 (lithium salt) | |
Record name | 2,4-D [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094757 | |
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DSSTOX Substance ID |
DTXSID0020442 | |
Record name | 2,4-Dichlorophenoxyacetic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0020442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dichlorophenoxyacetic acid is an odorless white to tan solid. Sinks in water. (USCG, 1999), Dry Powder; Liquid, White to yellow, crystalline, odorless powder. [herbicide]; [NIOSH] White solid; Primary formulations are as amine salt in aqueous solution and as ester in emulsifiable concentrate; [Reference #2], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White to yellow, crystalline, odorless powder., White to yellow, crystalline, odorless powder. [herbicide] | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
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Record name | Acetic acid, 2-(2,4-dichlorophenoxy)- | |
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Record name | 2,4-D | |
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Record name | 2,4-Dichlorophenoxyacetic acid | |
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Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
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Boiling Point |
Decomposes (NTP, 1992), BP: 160 °C at 4 mm Hg, No boiling point at normal pressure; decomposes on heating, decomposes, Decomposes | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
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Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
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Record name | 2,4-D | |
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Solubility |
Decomposes (NTP, 1992), Needles from alcohol. Solubility in water: 3.5% /2,4-D, sodium salt/, In water, 677 ppm at 25 °C, In water, 540 ppm at 20 °C, Soluble in organic solvents, 67.3 g/400 mL acetone at 25 °C; 0.94 g/100 mL benzene at 28 °C; 0.63 g/100 mL carbon disulfide at 29 °C; 0.16 g/100 mL carbon tetrachloride at 25 °C; 0.08 g/100 mL diesel oil and kerosene at 25 °C; 78.5 g/100 mL dioxane at 31 °C; 10.3 g/100 mL ethanol (50%) at 25 °C; 100 g/100 mL ethyl alcohol (95%) at 25 °C; 27.0 g/100 mL ethyl ether at 25 °C; 24.8 g/100 mL isopropanol at 31 °C; 25 g/100 mL methyl isobutyl ketone at 25 °C; 0.52 g/100 mL ortho-dichlorobenzene at 25 °C; 0.058 g/100 mL toluene at 25 °C, In ethanol 1250, diethyl ether 243, heptane 1.1, toluene 6.7, xylene 5.8 (all in g/kg, 20 °C); in octanol 120 g/L (25 °C). Insoluble in petroleum oils, 0.677 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.031 (very poor), 0.05% | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
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Record name | 2,4-Dichlorophenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |
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Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.563 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.42 at 25 °C, Relative density (water = 1): 0.7-0.8, 1.57 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
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URL | https://www.osha.gov/chemicaldata/750 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4-D | |
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URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
7.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.63 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0 mmHg at 68 °F ; 0.4 mmHg at 320 °F (NTP, 1992), 0.00000014 [mmHg], 1.40X10-7 mm Hg at 20 °C (1.86X10-2 mPa at 25 °C), Vapor pressure, Pa at 25 °C: 0.01 (negligible), 0.4 mmHg at 320 °F, (320 °F): 0.4 mmHg | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/8523 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://haz-map.com/Agents/389 | |
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Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4-D | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The widely used hormonal herbicide, 2,4-dichlorophenoxyacetic acid, blocks meiotic maturation in vitro and is thus a potential environmental endocrine disruptor with early reproductive effects. To test whether maturation inhibition was dependent on protein kinase A, an endogenous maturation inhibitor, oocytes were microinjected with PKI, a specific PKA inhibitor, and exposed to 2,4-D. Oocytes failed to mature, suggesting that 2,4-D is not dependent on PKA activity and likely acts on a downstream target, such as Mos. De novo synthesis of Mos, which is triggered by mRNA poly(A) elongation, was examined. Oocytes were microinjected with radiolabelled in vitro transcripts of Mos RNA and exposed to progesterone and 2,4-D. RNA analysis showed progesterone-induced polyadenylation as expected but none with 2,4-D. 2,4-D-activated MAPK was determined to be cytoplasmic in localization studies but poorly induced Rsk2 phosphorylation and activation. In addition to inhibition of the G2/M transition, 2,4-D caused abrupt reduction of H1 kinase activity in MII phase oocytes. Attempts to rescue maturation in oocytes transiently exposed to 2,4-D failed, suggesting that 2,4-D induces irreversible dysfunction of the meiotic signaling mechanism., Chlorophenoxy herbicides are chemical analogues of auxin, a plant growth hormone, and produce uncontrolled and lethal growth in target plants., Male Wistar rats were treated daily by gavage with ... 2,4-D (100-200 mg/kg body wt) ... induced proliferation of hepatic peroxisomes, decr serum lipid levels, incr hepatic carnitine acetyltransferase, and catalase. ... Data suggest ... compounds cause hypolipidemia, ... by preferentially incr lipid utilization in the liver. ..., 2,4-dichlorophenoxyacetic acid (2,4-D) is a hormonal herbicide widely used in the world because of its efficacy in the control of broadleaf and woody plants. In this study we have demonstrated in vivo covalent binding of the phenoxyherbicide 2,4-D to a single protein of 52 kD (from rat liver mitochondrial preparation) detected through immunoblotting studies with the specific antiserum for 2,4-D. The direct involvement of 2,4-D in the formation of the adduct has also been demonstrated in vitro, using liver mitochondrial preparations exposed to (14)C-UL-2,4-D. Radiolabeled protein separated by SDS-PAGE and afterwards electroeluted showed a single labeled protein of 52 kD. When mitochondria exposed to radiolabeled xenobiotic were devoid of their outer membrane, the specific activity observed suggest that protein involved in covalent interaction belongs to the inner mitochondrial membrane. We propose that covalent binding of the phenoxyherbicide 2,4-D to a very specific single protein of 52 kD observed in vitro and in vivo may be related to known alterations of the mitochondrial function. | |
Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Major impurities /found/ in technical 2,4-D: 2,6-Dichlorophenoxyacetic acid, 0.5-1.5%; 2-Monochlorophenoxyacetic acid, 0.1-0.5%; 4-Monochlorophenoxyacetic acid, 0.2-0.8%; Bis(2,4-dichlorophenoxy) acetic acid, 0.1-2.0%; ... 2-Chlorophenol, 0.0004-0.04%; 4-Chlorophenol, 0.0004-0.005%; Water, 0.1-0.8%., 2,4-Dichlorophenol; Chlorinated diphenyl ethers; Bis-2,4-dichlorophenoxymethane; ... di- and tri-chlorodibenzofurans and chlorodibenzo-p-dioxins., Analysis of 28 samples of technical 2,4-D by gas chromatography showed that hexachlorodioxins were present in only one sample, at less than 10 ppm. The dioxin most likely to be formed (2,7-dichlorodibenzo-p-dioxin) was not found. The major impurity in technical 2,4-D was identified as bis-(2,4-dichlorophenoxy)methane, at 30 ppm., Wastes from 2,4-D production may contain a number of constituents, including 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and chlorophenol polymers., For more Impurities (Complete) data for 2,4-D (6 total), please visit the HSDB record page. | |
Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to yellow crystalline powder /SRP: yellow color is phenolic impurities/, Colorless powder, White to yellow, crystalline ... powder, Crystals from benzene | |
CAS No. |
94-75-7 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8523 | |
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Record name | (2,4-Dichlorophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-75-7 | |
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Record name | 2,4-D [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094757 | |
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Record name | Hedonal | |
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Record name | Acetic acid, 2-(2,4-dichlorophenoxy)- | |
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Record name | 2,4-Dichlorophenoxyacetic acid | |
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Record name | 2,4-D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.147 | |
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Record name | 2,4-D | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2577AQ9262 | |
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Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
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Record name | 2,4-Dichlorophenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetic acid, (2,4-dichlorophenoxy)- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AG682428.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
280 °F (NTP, 1992), 138 °C, 140.5 °C, 140 °C, 280 °F | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8523 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-D | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Dichlorophenoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041797 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-D | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0033 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/750 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4-D | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0173.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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